(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol
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Overview
Description
(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol: is an organic compound characterized by the presence of a 3,4-dimethoxyphenyl group attached to a 2-methylpropan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-methylpropan-1-ol.
Reaction Conditions: The key step involves the reduction of 3,4-dimethoxybenzaldehyde using a reducing agent like sodium borohydride (NaBH4) in an appropriate solvent such as ethanol. The reaction is carried out under mild conditions, typically at room temperature.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in ethanol.
Substitution: NaH in dimethylformamide (DMF), NaOMe in methanol.
Major Products
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding alcohol or alkane.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid: Similar structure but with an amino group instead of a hydroxyl group.
(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2S)-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9,13H,6,8H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHWMPOYLSAFQW-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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